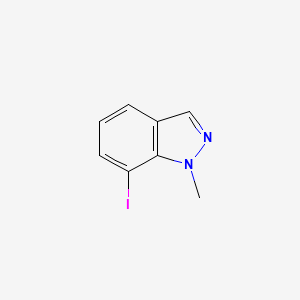![molecular formula C11H6Cl3N B11857539 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline CAS No. 105592-81-2](/img/structure/B11857539.png)
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline is a chemical compound known for its unique structure and properties. It is a member of the isoquinoline family, which is characterized by a fused ring system containing nitrogen.
準備方法
The synthesis of 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline involves several steps. One common method includes the alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles . This reaction is typically carried out under acidic conditions and can be performed on a gram scale. The reaction shows tolerance for substitution at various positions on the isoquinoline ring, allowing for the creation of diverse derivatives .
化学反応の分析
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
科学的研究の応用
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline involves its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline can be compared to other isoquinoline derivatives, such as:
1,2-Dihydroisoquinoline: Lacks the trichloro substitution, leading to different reactivity and applications.
4-Chloroisoquinoline: Contains fewer chlorine atoms, affecting its chemical properties and uses.
1,4-Dichloroisoquinoline: Has a different substitution pattern, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
105592-81-2 |
|---|---|
分子式 |
C11H6Cl3N |
分子量 |
258.5 g/mol |
IUPAC名 |
1,1,4-trichloro-2H-cyclobuta[c]isoquinoline |
InChI |
InChI=1S/C11H6Cl3N/c12-10-7-4-2-1-3-6(7)9-8(15-10)5-11(9,13)14/h1-4H,5H2 |
InChIキー |
YNRGAYNKZLHCBT-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C1(Cl)Cl)C3=CC=CC=C3C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


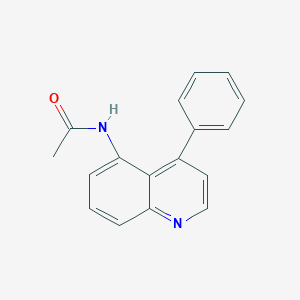
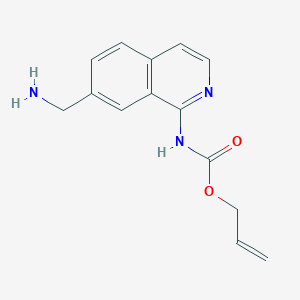
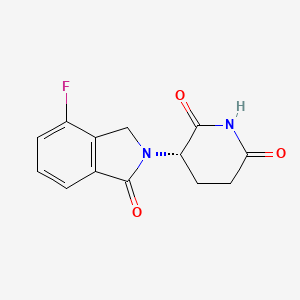

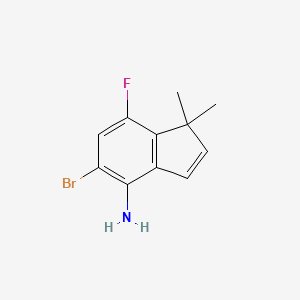
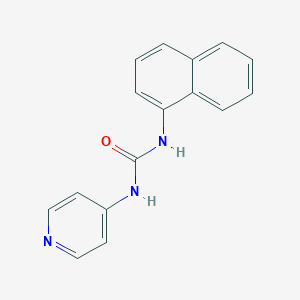

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)

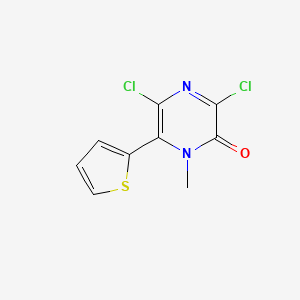

![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
